![molecular formula C14H15N7O B2979597 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198196-34-6](/img/structure/B2979597.png)
6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It has been widely used in scientific research to investigate the role of P2Y1 receptor in various physiological and pathological processes.
Scientific Research Applications
Synthetic Methods and ReactivityStudies on the synthesis and reactivity of compounds related to "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" show diverse synthetic routes and reactivity profiles. For example, the synthesis of 4-methyl-s-triazolo[4,3-a]purin-9(4H)-ones involved condensation reactions starting from hydrazino derivatives, showcasing methods for constructing complex purine analogs (Nagamatsu et al., 1985). Similarly, studies on the reactivity of pyridazinones with nucleophiles describe the selective displacement of chlorine atoms, leading to the synthesis of novel compounds (Adembri et al., 1976). These methods could be relevant for synthesizing or modifying the structure of "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one."
Potential Applications
The synthesis and evaluation of related compounds have been directed towards exploring their potential as antimicrobial agents, showcasing a common theme in the search for new drugs with unique modes of action. For instance, benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity, indicating the ongoing interest in heterocyclic compounds for therapeutic uses (Ansari & Lal, 2009). Another study focused on azetidinones and thiazolidinones derived from hydrazinopyrimidine, evaluated for their antimicrobial potential, underscoring the versatility of these frameworks in drug discovery (Parmar et al., 1999).
Unique Properties
Research into the properties of compounds structurally related to "6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" highlights the potential for discovering novel biological activities. For instance, studies on azetidinylquinolones as antibacterial agents reveal the significance of the azetidine moiety in conferring antibacterial activity, with structural modifications leading to variations in efficacy and pharmacokinetics (Frigola et al., 1994). This suggests that modifications to the azetidine part of the compound could similarly influence its biological properties.
properties
IUPAC Name |
6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHFSZGKIZSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one |
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